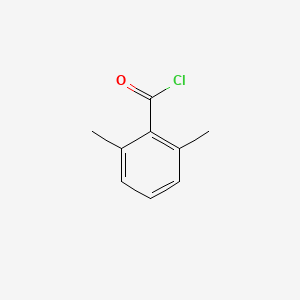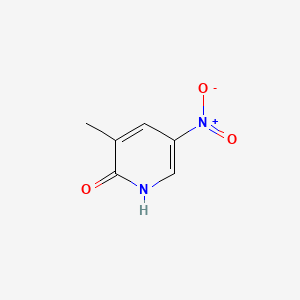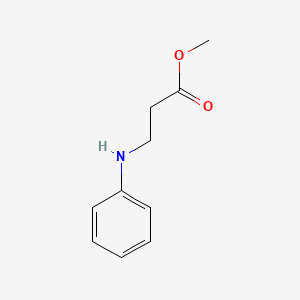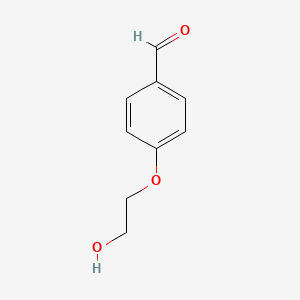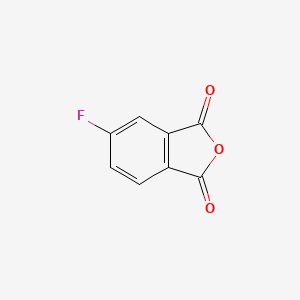
4-Fluorophthalic anhydride
概述
描述
4-Fluorophthalic anhydride is a chemical compound that serves as a precursor to various fluorophores and other derivatives. It is characterized by the presence of a fluorine atom attached to the phthalic anhydride ring structure. This compound is of significant interest due to its potential applications in the chemical, plastic, agrochemical, and pharmaceutical industries.
Synthesis Analysis
The synthesis of 4-Fluorophthalic anhydride and its derivatives can be achieved through various methods. One such method is the Balz-Schieman reaction, which involves the transformation of 4-nitrophthalimide to 4-Fluorophthalimide, a closely related compound. This process has been optimized to achieve a high yield under relatively mild reaction conditions . Additionally, the synthesis of cyclic anhydride precursors for environment-sensitive fluorophores has been described, which can be completed on a gram scale . These methods highlight the accessibility and scalability of synthesizing fluorinated phthalic anhydride derivatives.
Molecular Structure Analysis
The molecular structure of 4-Fluorophthalic anhydride derivatives can be characterized using various spectroscopic techniques such as NMR, IR, and MS. These techniques confirm the chemical structures of the synthesized compounds . The introduction of fluorine atoms into the phthalic anhydride framework can significantly alter the electronic properties of the molecule, leading to the development of novel fluorophores and other functional materials.
Chemical Reactions Analysis
4-Fluorophthalic anhydride can undergo a variety of chemical reactions, including reactions with nucleophiles such as thiosemicarbazide and different amines. These reactions typically result in the opening of the anhydride ring and the formation of carboxylic acid derivatives such as phthalimide and dicarboxylic acid products . The reactivity of fluorinated phthalic anhydrides can be exploited to synthesize a wide range of compounds with potential applications in various fields.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Fluorophthalic anhydride derivatives are influenced by the presence of the fluorine atom. Fluorine is highly electronegative, which can affect the solubility, reactivity, and thermal stability of the compounds. For instance, polyimides containing hexafluoroisopropylidene-2,2-bis-(phthalic acid anhydride) exhibit excellent thermal stability, which is a desirable property for materials used in high-temperature applications . The introduction of fluorine can also enhance the photophysical properties of compounds, making them suitable for use as sensitive media probes and switchable proton sensors .
科学研究应用
1. Preparation of 5-fluoro-2-pyridin-3-ylmethyl-isoindole-1,3-dione
- Application Summary: 4-Fluorophthalic anhydride is used in the preparation of 5-fluoro-2-pyridin-3-ylmethyl-isoindole-1,3-dione by reacting with C-pyridin-3-yl-methylamine .
- Method of Application: The method involves reacting 4-Fluorophthalic anhydride with C-pyridin-3-yl-methylamine .
- Results or Outcomes: The reaction results in the formation of 5-fluoro-2-pyridin-3-ylmethyl-isoindole-1,3-dione .
2. Synthesis of Cardo Polymers
- Application Summary: 4-Fluorophthalic anhydride is used in the synthesis of cardo polymers via a nucleophilic substitution polymerization reaction .
- Method of Application: The method involves a nucleophilic substitution polymerization reaction .
- Results or Outcomes: The reaction results in the formation of cardo polymers .
3. Preparation of 4-Amino Substituted Phthalimides
- Application Summary: 4-Fluorophthalic anhydride can be used as a reactant to prepare 4-amino substituted phthalimides . These compounds can be used as potential fluorescent probes and fluorescent bioactive compounds .
- Method of Application: The method involves the reaction of 4-Fluorophthalic anhydride with amines to prepare 4-amino substituted phthalimides .
- Results or Outcomes: The reaction results in the formation of 4-amino substituted phthalimides . These compounds display interesting solvatochromic properties with high quantum yield of fluorescence in non-polar solvents that are significantly reduced in polar protic solvents .
4. Preparation of Fluorescent Probes
- Application Summary: 4-Fluorophthalic anhydride can be used to prepare 4-amino substituted phthalimides, which can be used as potential fluorescent probes .
- Method of Application: The method involves the reaction of 4-Fluorophthalic anhydride with amines to prepare 4-amino substituted phthalimides .
- Results or Outcomes: The reaction results in the formation of 4-amino substituted phthalimides. These compounds display interesting solvatochromic properties with high quantum yield of fluorescence in non-polar solvents that are significantly reduced in polar protic solvents .
5. Synthesis of Cardo Polymers
- Application Summary: 4-Fluorophthalic anhydride can be used to synthesize 4,4′-bis (4-fluorophthalimido)diphenyl ether monomer, which is used in the synthesis of cardo polymers via nucleophilic substitution polymerization reaction .
- Method of Application: The method involves a nucleophilic substitution polymerization reaction .
- Results or Outcomes: The reaction results in the formation of cardo polymers .
6. Preparation of Asymmetric Polyimides
- Application Summary: 4-Fluorophthalic anhydride can be used to prepare asymmetric polyimides by a solution polycondensation reaction .
- Method of Application: The method involves a solution polycondensation reaction .
- Results or Outcomes: The reaction results in the formation of asymmetric polyimides .
4. Preparation of Fluorescent Probes
- Application Summary: 4-Fluorophthalic anhydride can be used to prepare 4-amino substituted phthalimides, which can be used as potential fluorescent probes .
- Method of Application: The method involves the reaction of 4-Fluorophthalic anhydride with amines to prepare 4-amino substituted phthalimides .
- Results or Outcomes: The reaction results in the formation of 4-amino substituted phthalimides. These compounds display interesting solvatochromic properties with high quantum yield of fluorescence in non-polar solvents that are significantly reduced in polar protic solvents .
5. Synthesis of Cardo Polymers
- Application Summary: 4-Fluorophthalic anhydride can be used to synthesize 4,4′-bis (4-fluorophthalimido)diphenyl ether monomer, which is used in the synthesis of cardo polymers via nucleophilic substitution polymerization reaction .
- Method of Application: The method involves a nucleophilic substitution polymerization reaction .
- Results or Outcomes: The reaction results in the formation of cardo polymers .
6. Preparation of Asymmetric Polyimides
- Application Summary: 4-Fluorophthalic anhydride can be used to prepare asymmetric polyimides by a solution polycondensation reaction .
- Method of Application: The method involves a solution polycondensation reaction .
- Results or Outcomes: The reaction results in the formation of asymmetric polyimides .
安全和危害
未来方向
属性
IUPAC Name |
5-fluoro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMKZAAFVWXIII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059802 | |
| Record name | 1,3-Isobenzofurandione, 5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophthalic anhydride | |
CAS RN |
319-03-9 | |
| Record name | 4-Fluorophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Isobenzofurandione, 5-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 319-03-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Isobenzofurandione, 5-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Isobenzofurandione, 5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Isobenzofurandione, 5-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-fluoro-1,3-dihydro-2-benzofuran-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B1293821.png)
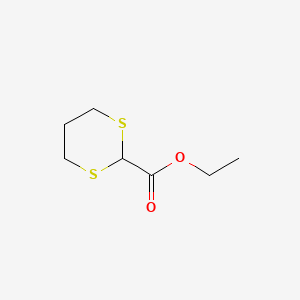
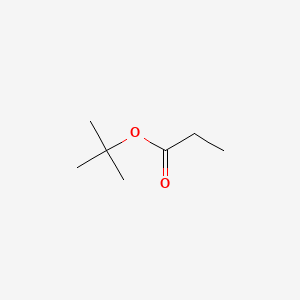
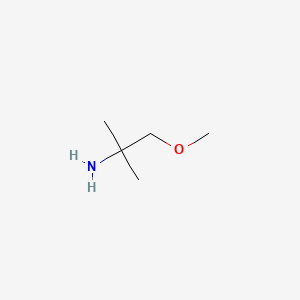
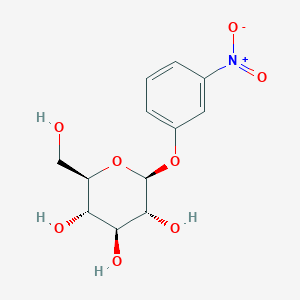
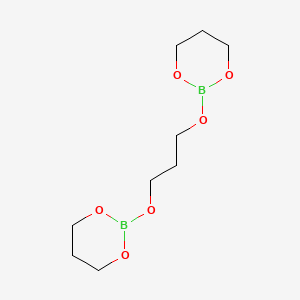
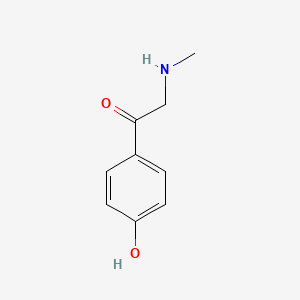
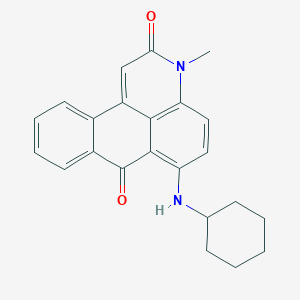
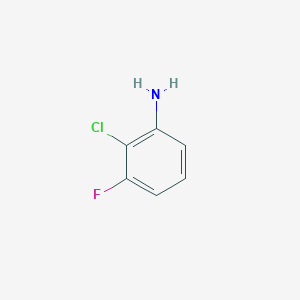
![2-Methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1293838.png)
